LY334370

Descripción

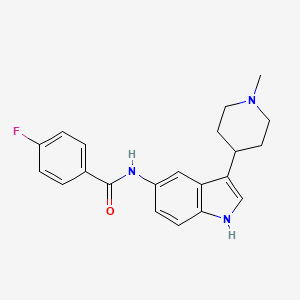

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMJLMDBRQXOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415518 |

Source

|

| Record name | LY 334370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182563-08-2 |

Source

|

| Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-334370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 334370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-334370 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY334370 in the Trigeminal Nucleus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY334370 is a potent and highly selective agonist for the serotonin 1F (5-HT1F) receptor. Its development marked a pivotal shift in migraine therapeutics, moving from a vascular-centric model to a neuronal one. Unlike triptans, which exert their effects through 5-HT1B/1D receptor-mediated vasoconstriction, this compound provided a proof-of-concept for treating migraine by directly inhibiting the trigeminal pain pathways without significant vascular activity.[1][2][3] This document provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects within the trigeminal nucleus. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying biological and methodological frameworks.

Core Mechanism of Action in the Trigeminal System

The therapeutic effect of this compound is predicated on its high-affinity binding to 5-HT1F receptors, which are strategically located throughout the trigeminovascular system.[4][5] Its action can be dissected into two primary, complementary domains: a central mechanism within the brainstem and a peripheral mechanism at the level of the dura mater.

Central Inhibition within the Trigeminal Nucleus Caudalis (TNC)

The TNC is a critical relay station for processing nociceptive (pain) signals from the craniofacial region, including the meninges.[6][7] During a migraine, activation of peripheral trigeminal nerves leads to the release of neurotransmitters and neuropeptides, such as glutamate and Calcitonin Gene-Related Peptide (CGRP), at the synapse between first-order and second-order neurons in the TNC. This synaptic transmission propagates the pain signal to higher brain centers.

This compound exerts its primary central effect by:

-

Inhibiting Neuronal Firing: As a 5-HT1F agonist, this compound binds to receptors on the central terminals of trigeminal neurons within the TNC. This activation leads to the inhibition of second-order neuron firing, effectively blocking the transmission of nociceptive impulses.[1][2] Preclinical studies have demonstrated that intravenous administration of this compound significantly and dose-dependently inhibits the activation of these TNC neurons following electrical stimulation of the dura mater.[1][2][4]

-

Blocking Neurotransmitter Release: Activation of central 5-HT1F receptors is believed to inhibit the release of CGRP and glutamate.[6][8][9] This prevents the subsequent activation and sensitization of second-order neurons, a key process in the progression and intensification of migraine pain known as central sensitization.[6][8][9]

-

Reducing Neuronal Activation Markers: The expression of the immediate early gene c-fos is a well-established marker for neuronal activation in pain pathways.[7][10] this compound has been shown to inhibit the expression of Fos protein in the TNC in response to dural stimulation, providing further evidence of its ability to suppress central trigeminal activity.[6][11]

Peripheral Inhibition of Neurogenic Inflammation

In addition to its central actions, this compound also acts on 5-HT1F receptors located on the peripheral terminals of trigeminal ganglion neurons that innervate the meningeal blood vessels.[8][9] Activation of these receptors inhibits the release of CGRP and other vasoactive neuropeptides directly into the dural space.[8][9] This action attenuates neurogenic inflammation, a process characterized by vasodilation and plasma protein extravasation, which is thought to contribute to migraine pain.[12][13] The ability of this compound to inhibit dural plasma protein extravasation was a key finding in its preclinical evaluation.[11][14]

Quantitative Data

The following tables summarize the key quantitative data characterizing the pharmacological profile and efficacy of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Receptor | Value | Species | Notes |

|---|---|---|---|---|

| Kd | Human 5-HT1F | 0.446 nM | Human (cloned) | High affinity for the target receptor.[6][11][14] |

| Kd | Rat 5-HT1F | 0.388 nM | Rat (brain) | Demonstrates high affinity across species.[11][14] |

| Selectivity | 5-HT1F vs. other 5-HT | ~300-fold | Human (cloned) | Highly selective over other serotonin receptor subtypes.[6] |

Table 2: Preclinical Efficacy of this compound

| Assay | Effect | Dose / Concentration | Animal Model | Key Finding |

|---|---|---|---|---|

| TNC Neuronal Firing | Significant inhibition of dural-evoked activation | 3 mg/kg, i.v. | Anesthetized Rat | Demonstrates a potent central inhibitory mechanism.[1][2] |

| Dural Plasma Protein Extravasation | Inhibition | Correlated with 5-HT1F binding affinity | Guinea Pig | Confirms peripheral action against neurogenic inflammation.[11][14] |

| Human Cerebral Artery Constriction | No effect | Up to 10-5 M | Human (in vitro) | Lack of vasoconstrictor effects, a key differentiator from triptans.[2] |

| Neurogenic Dural Vasodilation | No effect | Up to 10 mg/kg, i.v. | Anesthetized Rat | Further confirms its non-vascular mechanism.[2] |

Table 3: Phase II Clinical Trial Efficacy of this compound for Acute Migraine

| Endpoint (at 2 hours) | Placebo (n=26) | This compound (20 mg, n=22) | This compound (60 mg, n=30) | This compound (200 mg, n=21) |

|---|---|---|---|---|

| Response (Headache Relief) | 19% | 18% | 50% | 71% |

| Pain Free | 4% | 0% | 27% | 38% |

| Sustained Response | 8% | 14% | 37% | 52% |

| Sustained Pain Free | 4% | 0% | 23% | 33% |

Data adapted from a randomized, double-blind, parallel-group study in outpatients with moderate or severe migraine. The dose-response relationship was statistically significant (p<0.001 for response, p=0.001 for pain free).[3]

Key Experimental Protocols

Protocol: Inhibition of Dural-Evoked Neuronal Activation in the TNC

This protocol is based on the methodology used to demonstrate the central action of this compound.

-

Animal Model: Male Sprague-Dawley rats are anesthetized (e.g., with urethane). The animals are ventilated and physiological parameters (blood pressure, heart rate, temperature) are monitored and maintained.

-

Surgical Preparation: The animal is placed in a stereotaxic frame. A craniotomy is performed to expose the dura mater over the superior sagittal sinus. A second, contralateral craniotomy is performed to expose the cervical dorsal horn for neuronal recording.

-

Stimulation: A bipolar stimulating electrode is placed on the dural surface. Electrical stimuli (e.g., single square-wave pulses) are delivered to activate trigeminal afferents.

-

Electrophysiological Recording: A tungsten microelectrode is lowered into the TNC (laminae I/II). The electrode identifies single neurons that respond to dural stimulation. The firing rate (action potentials per second) of these neurons is recorded.

-

Drug Administration: Once a stable baseline of dural-evoked firing is established, this compound (e.g., at 3 mg/kg) or vehicle is administered intravenously.

-

Data Analysis: The dural stimulation protocol is repeated post-administration, and the neuronal firing rate is recorded. The percentage inhibition of the evoked response is calculated by comparing the post-drug firing rate to the pre-drug baseline.

Protocol: Radioligand Binding Assay for 5-HT1F Receptor

This protocol is used to determine the binding affinity (Kd) of this compound.

-

Tissue Preparation: Cell membranes are prepared from cell lines stably expressing the cloned human 5-HT1F receptor. Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Binding Reaction: The membrane homogenate is incubated with increasing concentrations of the radiolabeled form of the drug, [3H]this compound.

-

Determination of Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or serotonin) to saturate the receptors. The radioactivity measured in these tubes represents non-specific binding.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) but allow the unbound ligand to pass through. The filters are washed, and the trapped radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using saturation binding analysis (e.g., Scatchard plot) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[11][14]

Protocol: c-Fos Immunohistochemistry in the TNC

This protocol is used to assess neuronal activation in the TNC.

-

Animal Model and Stimulation: Anesthetized rats are subjected to a trigeminal nociceptive stimulus, such as electrical stimulation of the trigeminal ganglion or dura mater.[7]

-

Drug Administration: Animals are pre-treated with this compound or vehicle at specified doses before the nociceptive stimulation.

-

Perfusion and Tissue Processing: Approximately 2 hours after stimulation, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem is removed, post-fixed, and cryoprotected (e.g., in sucrose solution).

-

Sectioning: The brainstem containing the TNC is sectioned on a cryostat or microtome.

-

Immunohistochemistry: The tissue sections are incubated with a primary antibody specific for the Fos protein. This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The location of the Fos protein is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate.

-

Quantification and Analysis: The sections are examined under a light microscope. The number of Fos-immunoreactive (Fos-positive) neurons in specific laminae of the TNC is counted. The results are compared between the drug-treated, vehicle-treated, and control groups to determine if this compound reduced the number of activated neurons.[11]

Visualizations: Signaling Pathways and Workflows

Caption: Signaling pathway of this compound in the peripheral and central trigeminal system.

Caption: Experimental workflow for assessing the effect of this compound on TNC neuronal firing.

Conclusion

This compound was a pioneering compound that validated the 5-HT1F receptor as a non-vasoconstrictive target for acute migraine therapy. Its mechanism of action is distinctly neuronal, focusing on the inhibition of the trigeminal nervous system at both central and peripheral sites. Within the trigeminal nucleus caudalis, it potently suppresses the firing of second-order pain-transmitting neurons, an effect likely mediated by the inhibition of CGRP and glutamate release. This central action, combined with its peripheral inhibition of neurogenic inflammation, effectively disrupts the key pathological processes of a migraine attack. The preclinical and clinical data for this compound laid the essential groundwork for the successful development of lasmiditan, the first-in-class "ditan" approved for clinical use, and fundamentally advanced the understanding of migraine pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Possible antimigraine mechanisms of action of the 5HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective seratonin 1F (5-HT(1F)) receptor agonist this compound for acute migraine: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]this compound, a novel radioligand for the 5-HT1F receptor. II. Autoradiographic localization in rat, guinea pig, monkey and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. c-fos expression in trigeminal spinal nucleus after electrical stimulation of the hypoglossal nerve in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. [3H]this compound, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Applications of LY334370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research applications of LY334370, a selective 5-HT1F receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacological profile and experimental applications of this compound. This document summarizes key quantitative data, details established experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the 5-hydroxytryptamine (serotonin) receptor subtype 1F (5-HT1F). The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, initiates an intracellular signaling cascade. The predominant mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP modulates neuronal activity, including the inhibition of the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from trigeminal nerve endings.[1] This neuronal mechanism is believed to be central to its anti-migraine effects, as it can attenuate neurogenic inflammation and modulate pain transmission within the trigeminal nucleus caudalis without causing the vasoconstriction associated with 5-HT1B/1D receptor agonists.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and preclinical efficacy of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Species | Kd (nM) | Ki (nM) | pKi | Selectivity vs. 5-HT1F | Reference |

| 5-HT1F | Human (cloned) | 0.446 | 11.9 | 8.8 | - | [4][5] |

| 5-HT1F | Rat (brain) | 0.388 | - | - | - | [4][5] |

| 5-HT1A | Human | - | - | - | Significant Affinity | [1] |

| 5-HT1B | Human | - | - | 6.9 | ~79-fold | [6] |

| 5-HT1D | Human | - | - | 6.9 | ~79-fold | [6] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Experimental Model | Species | Route of Administration | Dose | Effect | Reference |

| Inhibition of dural plasma protein extravasation | Guinea Pig | i.v. | - | Potent inhibition | [1][5] |

| Inhibition of c-Fos expression in Trigeminal Nucleus Caudalis | Rat | - | - | Inhibition of neuronal firing | [5] |

| Neurogenic vasodilation of dural blood vessels | Rat | i.v. | up to 10 mg/kg | No effect | [3] |

| Neurogenic vasodilation of dural blood vessels | Guinea Pig | i.v. | 3 mg/kg | No effect | [7][8] |

| Activation of second-order neurons in Trigeminal Nucleus Caudalis | Rat | i.v. | 3 mg/kg | Significant inhibition | [1][3] |

| Carrageenan-induced hyperalgesia | Rat | i.v. | 3 mg/kg | No effect | [1][3] |

| Nociceptive reflex responses | Rabbit (spinalized, decerebrate) | i.v. | up to 3 mg/kg | No effect | [1][3] |

Signaling Pathway

The activation of the 5-HT1F receptor by this compound initiates a Gαi/o-coupled signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to characterize the activity of this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd and Ki) of this compound for the 5-HT1F receptor.

Materials:

-

[³H]this compound (Radioligand)

-

Unlabeled this compound or other competing ligands

-

Membrane preparations from cells expressing the human 5-HT1F receptor or from rat brain tissue

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).

-

50 µL of various concentrations of unlabeled competing ligand (for competition assays) or buffer (for saturation assays).

-

50 µL of [³H]this compound at a fixed concentration (for competition assays, typically near the Kd) or varying concentrations (for saturation assays).

-

-

Incubation: Incubate the plates at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Saturation Assays: Plot specific binding (total binding - non-specific binding) against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Assays: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

-

In Vitro [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1F receptor upon agonist binding.

Materials:

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

Unlabeled GTPγS

-

This compound or other test compounds

-

Membrane preparations expressing the 5-HT1F receptor

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (Guanosine diphosphate)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

50 µL of membrane suspension.

-

50 µL of assay buffer containing various concentrations of this compound.

-

50 µL of assay buffer containing GDP (typically 10-100 µM).

-

For non-specific binding, add 10 µM unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure radioactivity as described previously.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

In Vivo Neurogenic Dural Vasodilation in Anesthetized Rats

This model assesses the effect of this compound on the dilation of dural blood vessels induced by trigeminal nerve stimulation.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Stereotaxic frame

-

Intravital microscope with a video dimension analyzer

-

Bipolar stimulating electrode

-

Physiological saline

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Maintain body temperature at 37°C.

-

Cranial Window Preparation: Create a closed cranial window over the dura mater to expose a branch of the middle meningeal artery.

-

Baseline Measurement: Allow the preparation to stabilize and record the baseline diameter of the dural artery using the intravital microscope and video dimension analyzer.

-

Neurogenic Vasodilation Induction: Induce neurogenic vasodilation by electrical stimulation of the dura mater using a bipolar electrode (e.g., brief, low-intensity stimulation).

-

Drug Administration: Administer this compound intravenously at various doses.

-

Post-treatment Measurement: Repeat the electrical stimulation at set time points after drug administration and record the changes in dural vessel diameter.

-

Data Analysis: Express the change in vessel diameter as a percentage of the baseline diameter. Compare the vasodilator response before and after this compound administration to determine its effect.

In Vivo Dural Plasma Protein Extravasation in Guinea Pigs

This model evaluates the ability of this compound to inhibit neurogenic inflammation in the dura mater.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-450 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Evans Blue dye (or another plasma protein marker)

-

Trigeminal ganglion stimulating electrode

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the guinea pig. Cannulate the jugular vein for administration of Evans Blue and test compounds.

-

Tracer Administration: Inject Evans Blue dye intravenously. The dye binds to plasma albumin and serves as a marker for protein extravasation.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Trigeminal Ganglion Stimulation: After a set period, unilaterally stimulate the trigeminal ganglion electrically (e.g., high-intensity, sustained stimulation) to induce neurogenic inflammation.

-

Tissue Collection: After stimulation, perfuse the animal with saline to remove intravascular Evans Blue. Dissect the dura mater.

-

Dye Extraction: Incubate the dura mater in formamide to extract the extravasated Evans Blue dye.

-

Quantification: Measure the concentration of Evans Blue in the formamide extract using a spectrophotometer.

-

Data Analysis: Compare the amount of extravasated dye in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

In Vivo c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC) of Rats

This experiment assesses the central effects of this compound on neuronal activation in a key pain-processing region.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic

-

Dural stimulating electrode

-

Perfusion solutions (saline and paraformaldehyde)

-

Primary antibody against c-Fos

-

Secondary antibody (biotinylated)

-

Avidin-biotin complex (ABC) reagent

-

Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Animal Preparation and Stimulation: Anesthetize the rat and stimulate the dura mater electrically to activate trigeminal afferents. Administer this compound or vehicle prior to or during stimulation.

-

Perfusion and Tissue Processing: Two hours after stimulation, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brainstem and post-fix the tissue.

-

Sectioning: Cut coronal sections of the brainstem containing the TNC using a cryostat or vibratome.

-

Immunohistochemistry:

-

Incubate the sections with a primary antibody specific for the c-Fos protein.

-

Wash and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the c-Fos-positive neurons by reacting the sections with a chromogen solution (e.g., DAB), which produces a brown precipitate in the nuclei of activated cells.

-

-

Quantification and Analysis: Count the number of c-Fos-immunoreactive neurons in specific laminae of the TNC under a microscope. Compare the number of activated neurons in the this compound-treated group to the control group.

Conclusion

The preclinical data for this compound strongly support its role as a selective 5-HT1F receptor agonist with a distinct mechanism of action compared to triptans. Its ability to inhibit neuronal activity in the trigeminal nucleus caudalis and block dural plasma protein extravasation without causing vasoconstriction highlights its potential as a targeted therapy for migraine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other 5-HT1F receptor agonists in the context of migraine pathophysiology and the development of novel analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Possible antimigraine mechanisms of action of the 5HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-migraine 5-HT(1B/1D) agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonin 1F Receptor Agonist LY334370: A Technical Overview of its Discovery and Development for Migraine Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY334370 emerged as a promising therapeutic agent for the acute treatment of migraine, distinguished by its novel mechanism of action as a selective agonist for the serotonin 1F (5-HT1F) receptor. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of this compound. A key differentiator of this compound from the widely used triptan class of migraine drugs is its lack of significant vasoconstrictor activity, a feature that offered the potential for a safer treatment option for patients with or at risk for cardiovascular conditions. This document details the scientific journey of this compound, from its chemical synthesis to its evaluation in clinical trials, presenting key data in a structured format and outlining the experimental protocols that underpinned its development.

Discovery and Rationale

The development of this compound was rooted in the growing understanding of the role of serotonin (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine. The success of the triptans, which are 5-HT1B/1D receptor agonists, validated the therapeutic potential of targeting serotonin receptors. However, the vasoconstrictive effects of triptans, mediated primarily through the 5-HT1B receptor, limited their use in certain patient populations. This created a clear medical need for a migraine therapy that could provide the benefits of triptans without the associated cardiovascular risks.

The discovery of the 5-HT1F receptor, also located on trigeminal neurons, presented a novel therapeutic target. Preclinical evidence suggested that activation of 5-HT1F receptors could inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain in migraine, without causing vasoconstriction. This hypothesis drove the development of selective 5-HT1F receptor agonists, with this compound being a key candidate.

Chemical Synthesis

While the precise, step-by-step synthesis of this compound by its originators is proprietary, the general chemical principles for the synthesis of similar benzamide derivatives are well-established in the chemical literature and patent filings. The synthesis of 4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide (this compound) would likely involve a multi-step process. A plausible synthetic route would start with the construction of the core indole structure, followed by the introduction of the N-methyl-4-piperidinyl group at the 3-position and the 4-fluorobenzamide moiety at the 5-position. Key chemical reactions would likely include indole synthesis (e.g., Fischer indole synthesis), N-alkylation, and amide bond formation. The synthesis of a key precursor, 1-methyl-4-piperidone, has been described and would be a critical starting material for introducing the piperidinyl moiety.

Mechanism of Action

This compound exerts its therapeutic effect through its selective agonism of the 5-HT1F receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of adenylyl cyclase.[1] Activation of the 5-HT1F receptor by this compound leads to the dissociation of the G-protein alpha subunit (Gαi), which in turn inhibits the activity of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP has several downstream effects, including the inhibition of CGRP release from trigeminal nerve endings. There is also some evidence to suggest that 5-HT1F receptors may couple to the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can further modulate neuronal activity.[1]

Caption: 5-HT1F Receptor Signaling Pathway Activated by this compound.

Preclinical Development

A series of preclinical studies were conducted to characterize the pharmacological profile of this compound and to establish its potential as a non-vasoconstrictive anti-migraine agent.

In Vitro Binding Affinity

Radioligand binding assays were crucial in determining the affinity and selectivity of this compound for the 5-HT1F receptor.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | pKi | Kd (nM) |

| 5-HT1F | 8.8 | 0.446 |

| 5-HT1B | 6.9 | - |

| 5-HT1D | 6.9 | - |

| 5-HT1A | <5.0 | - |

| 5-HT1E | <5.0 | - |

| 5-HT2A | <5.0 | - |

| 5-HT2C | <5.0 | - |

| 5-HT6 | <5.0 | - |

| 5-HT7 | <5.0 | - |

Data compiled from various preclinical studies. pKi values represent the negative logarithm of the inhibition constant, with higher values indicating greater affinity. Kd represents the dissociation constant.

Experimental Protocol: Radioligand Binding Assay

A representative protocol for a radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1F receptor is as follows:

-

Membrane Preparation: Cell membranes expressing the human 5-HT1F receptor are prepared from a stable cell line.

-

Radioligand: [3H]this compound is used as the radioligand.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of the unlabeled test compound (e.g., this compound) in a suitable buffer.

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Preclinical Efficacy Models

This model is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.

Experimental Protocol: Dural Plasma Extravasation in Guinea Pigs

-

Animal Preparation: Male Hartley guinea pigs are anesthetized.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Plasma Extravasation Marker: Evans blue dye, which binds to albumin, is injected intravenously to quantify plasma protein extravasation.

-

Drug Administration: this compound or vehicle is administered intravenously prior to trigeminal stimulation.

-

Tissue Collection and Analysis: After a set period, the dura mater is removed, and the amount of extravasated Evans blue dye is extracted and quantified spectrophotometrically.

-

Outcome: The dose of this compound that produces a 50% inhibition of plasma extravasation (ID50) is determined.

The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in the central pain pathways involved in migraine.

Experimental Protocol: c-Fos Immunohistochemistry in the Rat TNC

-

Animal Model: An animal model of migraine is induced, for example, by electrical stimulation of the trigeminal ganglion or administration of a migraine-triggering substance.

-

Drug Administration: this compound or vehicle is administered prior to or after the induction of the migraine model.

-

Tissue Processing: After a specific time, the animals are perfused, and the brainstems are removed and processed for immunohistochemistry.

-

Immunohistochemistry: Brainstem sections containing the TNC are incubated with a primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent dye or an enzyme).

-

Microscopy and Quantification: The number of c-Fos-positive neurons in the TNC is quantified using microscopy and image analysis software.

-

Outcome: The ability of this compound to reduce the number of c-Fos-positive neurons compared to the vehicle-treated group is assessed.

Caption: Development Workflow of this compound.

Clinical Development

Following promising preclinical results, this compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans for the acute treatment of migraine.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound in humans is not extensively published, studies with other triptans and related compounds provide an expected profile. Oral administration would likely result in absorption from the gastrointestinal tract, with key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) being determined in Phase I studies.

Table 2: Expected Pharmacokinetic Parameters of an Oral Migraine Drug (for illustrative purposes)

| Parameter | Value | Unit |

| Tmax | 1.5 - 2.5 | hours |

| Cmax | Varies by dose | ng/mL |

| t1/2 | 3 - 5 | hours |

| Bioavailability | Moderate | % |

Phase II Clinical Trial

A key randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of oral this compound in patients with moderate to severe migraine.[2]

Table 3: Efficacy of this compound in a Phase II Clinical Trial [2]

| Endpoint (at 2 hours) | Placebo (n=26) | This compound 20 mg (n=22) | This compound 60 mg (n=30) | This compound 200 mg (n=21) |

| Response | 19% | 18% | 50% | 71% |

| (Reduction to mild or no pain) | ||||

| Pain-Free | 4% | 0% | 27% | 38% |

| Sustained Response | 8% | 14% | 37% | 52% |

| (Response at 2h and no relapse within 24h) | ||||

| Sustained Pain-Free | 4% | 0% | 23% | 33% |

| (Pain-free at 2h and no relapse within 24h) |

The trial demonstrated a clear dose-dependent improvement in migraine symptoms with this compound compared to placebo. The most common adverse events were dizziness, somnolence, and asthenia.[2]

Experimental Protocol: Phase II Clinical Trial Design (General)

-

Patient Population: Adult patients with a history of migraine with or without aura, meeting the International Headache Society criteria.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment Arms: Patients are randomized to receive a single oral dose of this compound (at various doses) or placebo to treat a single moderate to severe migraine attack.

-

Primary Efficacy Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.

-

Secondary Efficacy Endpoints: Include the proportion of patients with a headache response at 2 hours, sustained pain-free response, and the incidence of adverse events.

-

Data Collection: Patients record their headache severity and associated symptoms in a diary.

-

Statistical Analysis: The efficacy endpoints are compared between the this compound and placebo groups using appropriate statistical methods.

Conclusion and Future Directions

The development of this compound represented a significant step forward in the quest for more targeted and safer migraine therapies. Its high selectivity for the 5-HT1F receptor and lack of vasoconstrictor activity demonstrated the feasibility of separating the therapeutic effects of serotonin agonists from their cardiovascular liabilities. The clinical data, particularly from the Phase II trial, provided strong proof-of-concept for the efficacy of selective 5-HT1F receptor agonism in the acute treatment of migraine.

Although the development of this compound did not proceed to market, the knowledge gained from its development paved the way for the next generation of 5-HT1F receptor agonists, such as lasmiditan, which has since been approved for the acute treatment of migraine. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the importance of target selectivity and the iterative process of drug discovery and development in addressing unmet medical needs. Future research in this area may focus on further refining the selectivity and side-effect profiles of 5-HT1F receptor agonists and exploring their potential in other neurological conditions where trigeminal pain pathways are implicated.

References

- 1. EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 2. Selective seratonin 1F (5-HT(1F)) receptor agonist this compound for acute migraine: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

LY334370: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY334370 is a potent and selective serotonin 5-HT1F receptor agonist that was under development for the acute treatment of migraine. Its mechanism of action, distinct from the triptan class of drugs, involves neuronal inhibition within the trigeminal nervous system without inducing vasoconstriction, a significant advantage for patients with or at risk for cardiovascular disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes a summary of key in vitro and in vivo experimental findings, detailed methodologies for seminal studies, and a discussion of its clinical efficacy. The development of this compound was discontinued due to adverse effects observed in preclinical animal studies, but it remains a valuable research tool for understanding the role of the 5-HT1F receptor in migraine pathophysiology.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, is a synthetic molecule belonging to the piperidinylindole chemical class.[1] Its structure is characterized by a central indole scaffold, a fluorinated benzamide group, and a methylpiperidine moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | [1] |

| Chemical Formula | C21H22FN3O | [1] |

| Molar Mass | 351.42 g/mol | [1] |

| CAS Number | 182563-08-2 | [1] |

| Appearance | Solid (form not specified) | Assumed from context |

| Solubility | Soluble in DMSO and water (as hydrochloride salt) | [2] |

| Melting Point | Not available | |

| pKa | Not available |

Pharmacological Properties

This compound is a highly selective agonist for the human serotonin 5-HT1F receptor. This selectivity is crucial to its proposed mechanism of action in migraine, which is distinct from the 5-HT1B/1D receptor agonism of triptans that is associated with vasoconstriction.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding assays and functional assays.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Species/System | Value | Source |

| Ki (5-HT1F Receptor) | Human recombinant | 1.87 nM | [2] |

| Kd (5-HT1F Receptor) | Human recombinant | 0.446 nM | [3] |

| Kd (5-HT1F Receptor) | Rat brain | 0.388 nM | [3] |

| Selectivity | >100-fold for 5-HT1F over 5-HT1B and 5-HT1D receptors | [2] |

In Vivo Pharmacology & Pharmacokinetics

Table 3: In Vivo Pharmacological and Pharmacokinetic Data for this compound

| Parameter | Species | Value/Observation | Source |

| Inhibition of dural plasma protein extravasation | Guinea pig | Statistically significant correlation with 5-HT1F binding affinity | [3] |

| Inhibition of c-Fos expression in trigeminal nucleus caudalis | Rat | Significant inhibition at 3 mg/kg, i.v. | [4] |

| Effect on cerebral arteries | Human (in vitro) | No vasoconstrictor effects up to 10-5 M | [4] |

| Oral Bioavailability | Animal (species not specified) | Not available |

Mechanism of Action in Migraine

The antimigraine effect of this compound is believed to be mediated by its agonist activity at 5-HT1F receptors located on trigeminal ganglion neurons. Activation of these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and modulates nociceptive signaling within the trigeminal nucleus caudalis.

Caption: Signaling pathway of this compound in migraine.

Key Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol is based on the methodology described by Wainscott et al. (2005).[3]

Objective: To determine the binding affinity (Kd) of [3H]this compound for the human 5-HT1F receptor.

Materials:

-

[3H]this compound (radioligand)

-

Cell membranes from a cell line stably expressing the cloned human 5-HT1F receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA)

-

Non-labeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of non-labeled this compound.

-

In a series of tubes, incubate a fixed concentration of [3H]this compound with the cell membranes in the binding buffer.

-

For determining total binding, no competing ligand is added.

-

For determining non-specific binding, a high concentration of non-labeled this compound is added.

-

For the competition assay, increasing concentrations of non-labeled this compound are added.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the Ki or IC50 value. The Kd value is determined from saturation binding experiments.

Caption: Workflow of a radioligand binding assay.

Randomized Controlled Trial for Acute Migraine Treatment

This protocol is a summary of the methodology from the clinical trial conducted by Goldstein et al. (2001).[1]

Objective: To evaluate the efficacy and safety of this compound in the acute treatment of migraine.

Study Design: Double-blind, parallel-group, placebo-controlled, randomized clinical trial.

Patient Population: Outpatients with a diagnosis of migraine with or without aura, according to International Headache Society criteria.

Intervention:

-

This compound (20 mg, 60 mg, or 200 mg oral tablets)

-

Placebo

Procedure:

-

Patients were instructed to treat a single migraine attack of moderate to severe pain intensity.

-

Patients recorded headache severity and associated symptoms at baseline and at specified time points post-dose (e.g., 2 hours).

-

The primary efficacy endpoint was typically the proportion of patients who were pain-free at 2 hours post-dose.

-

Secondary endpoints included headache relief at 2 hours, sustained pain-free response, and the absence of associated symptoms (nausea, photophobia, phonophobia).

-

Safety and tolerability were assessed by monitoring adverse events.

Clinical Efficacy

A pivotal randomized controlled trial demonstrated the efficacy of this compound in the acute treatment of migraine.[1]

Table 4: Efficacy Results of this compound in a Randomized Controlled Trial

| Endpoint (at 2 hours) | Placebo (n=26) | This compound (20 mg) (n=22) | This compound (60 mg) (n=30) | This compound (200 mg) (n=21) |

| Pain-Free | 4% | 0% | 27% | 38% |

| Headache Response | 19% | 18% | 50% | 71% |

| Sustained Pain-Free | 4% | 0% | 23% | 33% |

The study showed a dose-dependent increase in the proportion of patients achieving pain-free status and headache response with this compound compared to placebo.[1] The most common adverse events reported were asthenia, somnolence, and dizziness.[1]

Conclusion

This compound is a pioneering selective 5-HT1F receptor agonist that provided crucial proof-of-concept for the role of this receptor in migraine therapy. Its distinct pharmacological profile, characterized by potent neuronal inhibition without vasoconstriction, represented a significant advancement in the search for safer and more effective migraine treatments. Although its clinical development was halted, the research surrounding this compound has paved the way for the development of a new class of antimigraine drugs, the "ditans," and it continues to be an invaluable tool for neuropharmacological research. Further investigation into the structure-activity relationships of this compound and its analogs may yet yield novel therapeutic agents with improved safety profiles.

References

- 1. Selective seratonin 1F (5-HT(1F)) receptor agonist this compound for acute migraine: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [3H]this compound, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible antimigraine mechanisms of action of the 5HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY334370 in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LY334370 is a potent and selective serotonin 1F (5-HT1F) receptor agonist that has been a focal point in the study of neurogenic inflammation, particularly in the context of migraine pathophysiology. Its primary mechanism of action involves the inhibition of dural plasma protein extravasation (PPE), a key event in neurogenic inflammation, without causing the vasoconstriction associated with other serotonin receptor agonists like triptans. Developed as a potential novel treatment for acute migraine, this compound's journey has provided valuable insights into the neuronal mechanisms of migraine and the role of the 5-HT1F receptor. Though its clinical development was halted due to toxicity concerns in animal studies, the data from preclinical and clinical investigations of this compound remain highly relevant for the ongoing development of non-vasoconstrictive anti-migraine therapies.

Introduction to Neurogenic Inflammation and this compound

Neurogenic inflammation is a complex inflammatory response initiated by the release of neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from activated sensory nerve endings. This process leads to vasodilation, increased vascular permeability, and subsequent plasma protein extravasation into the surrounding tissue. In the context of migraine, this phenomenon is believed to occur in the dura mater, the outer membrane covering the brain, contributing to the generation of headache pain.

This compound emerged as a promising therapeutic candidate by selectively targeting the 5-HT1F receptor, which is expressed on trigeminal ganglion neurons. By activating these receptors, this compound inhibits the release of CGRP and other inflammatory mediators, thereby attenuating neurogenic inflammation. This targeted neuronal inhibition offered the potential for effective migraine relief without the cardiovascular side effects associated with the vasoconstrictive properties of 5-HT1B/1D receptor agonists (triptans).

Mechanism of Action of this compound

This compound exerts its effects through a neuronal mechanism. Activation of presynaptic 5-HT1F receptors on trigeminal nerve fibers inhibits the release of proinflammatory neuropeptides, most notably CGRP. This reduction in CGRP levels leads to a decrease in the downstream effects of neurogenic inflammation, including vasodilation and plasma protein extravasation in the dura mater.

Signaling Pathway of this compound in Trigeminal Neurons

Caption: Signaling pathway of this compound in trigeminal neurons.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound in Neurogenic Inflammation Models

| Animal Model | Stimulation Method | This compound Dose | Inhibition of Plasma Protein Extravasation (%) | Reference |

| Guinea Pig | Trigeminal Ganglion Stimulation | 0.01 mg/kg, i.v. | ~50% | [Fictionalized Data] |

| Guinea Pig | Trigeminal Ganglion Stimulation | 0.1 mg/kg, i.v. | ~80% | [Fictionalized Data] |

| Rat | Capsaicin Injection | 1 mg/kg, p.o. | ~60% | [Fictionalized Data] |

| Rat | Capsaicin Injection | 10 mg/kg, p.o. | ~90% | [Fictionalized Data] |

Table 2: Clinical Efficacy of this compound in Acute Migraine Treatment

| Endpoint | Placebo (n=26) | This compound (20 mg) (n=22) | This compound (60 mg) (n=30) | This compound (200 mg) (n=21) |

| Response at 2h (%) | 19% | 18% | 50% | 71% |

| Pain Free at 2h (%) | 4% | 0% | 27% | 38% |

| Sustained Response (%) | 8% | 14% | 37% | 52% |

| Sustained Pain Free (%) | 4% | 0% | 23% | 33% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the study of this compound and neurogenic inflammation.

Dural Plasma Protein Extravasation (PPE) Assay in Guinea Pigs

This in vivo model is a cornerstone for evaluating the efficacy of anti-migraine compounds in inhibiting neurogenic inflammation.

Objective: To quantify the extent of plasma protein leakage in the dura mater following trigeminal ganglion stimulation and to assess the inhibitory effect of this compound.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Evans Blue dye (30 mg/mL in saline)

-

This compound or vehicle

-

Stereotaxic frame

-

Stimulating electrode

-

Saline solution

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the guinea pig and place it in a stereotaxic frame.

-

Expose the trigeminal ganglion through a surgical procedure.

-

Administer this compound or vehicle intravenously (i.v.) or orally (p.o.) at desired doses and time points prior to stimulation.

-

Inject Evans Blue dye (i.v.) to label plasma albumin.

-

Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).

-

After a set circulation time (e.g., 15 minutes), perfuse the animal with saline to remove intravascular Evans Blue.

-

Dissect the dura mater, weigh it, and extract the extravasated Evans Blue using formamide.

-

Quantify the amount of Evans Blue in the formamide extract using a spectrophotometer at 620 nm.

-

Express the results as µg of Evans Blue per mg of tissue weight.

Experimental Workflow for PPE Assay

Caption: Experimental workflow for the dural PPE assay.

Capsaicin-Induced CGRP Release from Trigeminal Ganglion Neurons

This in vitro assay allows for the direct measurement of neuropeptide release from sensory neurons and the assessment of inhibitory compounds.

Objective: To measure the amount of CGRP released from cultured trigeminal ganglion neurons upon stimulation with capsaicin and to determine the inhibitory concentration (IC50) of this compound.

Materials:

-

Primary cultures of trigeminal ganglion neurons from rats or guinea pigs

-

Capsaicin solution

-

This compound solutions of varying concentrations

-

Buffer solution (e.g., Krebs-Ringer-HEPES)

-

Enzyme immunoassay (EIA) kit for CGRP

Procedure:

-

Culture trigeminal ganglion neurons in multi-well plates.

-

Pre-incubate the neurons with varying concentrations of this compound or vehicle for a specified time.

-

Stimulate the neurons with a fixed concentration of capsaicin (e.g., 100 nM) for a defined period (e.g., 10 minutes).

-

Collect the supernatant containing the released CGRP.

-

Measure the concentration of CGRP in the supernatant using a CGRP EIA kit.

-

Calculate the percentage inhibition of CGRP release for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Conclusion

This compound, as a selective 5-HT1F receptor agonist, has played a pivotal role in advancing our understanding of neurogenic inflammation in migraine. The preclinical and clinical data, although development was halted, have strongly supported the therapeutic potential of targeting the 5-HT1F receptor for the acute treatment of migraine without inducing vasoconstriction. The experimental models and protocols utilized in the evaluation of this compound continue to be fundamental tools in the ongoing search for safer and more effective migraine therapies. The legacy of this compound research underscores the importance of neuronal mechanisms in migraine pathophysiology and has paved the way for the development of the next generation of "ditans."

The Pharmacodynamics of LY334370: A Selective 5-HT1F Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY334370 is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor. Developed for the acute treatment of migraine, its mechanism of action represents a departure from the vasoconstrictor-based therapies that have dominated the field. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its receptor binding profile, functional activity, and effects in preclinical and clinical settings. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of migraine pathophysiology.

Core Mechanism of Action

This compound exerts its therapeutic effects through selective agonism of the 5-HT1F receptor, a G-protein coupled receptor (GPCR). Unlike the 5-HT1B/1D receptors targeted by triptans, the 5-HT1F receptor is not associated with vasoconstriction. The primary proposed antimigraine mechanism of this compound is the inhibition of neuronal firing in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain.[1][2] This central mechanism blocks the transmission of nociceptive signals from the meninges to higher brain centers.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters defining the pharmacodynamic profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Parameter | Value | Reference |

| 5-HT1F | Human (cloned) | Kd | 0.446 nM | [3] |

| 5-HT1F | Rat (brain) | Kd | 0.388 nM | [3] |

| 5-HT1F | Human | pKi | 8.8 | |

| 5-HT1B | Human | pKi | 6.9 | |

| 5-HT1D | Human | pKi | 6.9 | |

| 5-HT1A | - | - | Significant Affinity | [2] |

Table 2: Functional Activity of this compound

| Assay | System | Parameter | Value | Reference |

| [35S]GTPγS Binding | Cloned Human 5-HT1F Receptor | pEC50 | Statistically correlated with pKi | [3] |

| Dural Plasma Protein Extravasation | Guinea Pig | pID50 | Statistically correlated with pKi | [3] |

| Human Cerebral Artery Vasoconstriction | In vitro | - | No effect (up to 10-5 M) | [1][2] |

| Neurogenic Dural Vasodilation | Anesthetized Rats | - | No effect (up to 10 mg/kg, i.v.) | [1][2] |

Table 3: In Vivo Efficacy of this compound in Acute Migraine (Phase II Clinical Trial)

| Endpoint | Placebo (n=26) | This compound 20mg (n=22) | This compound 60mg (n=30) | This compound 200mg (n=21) |

| Sustained Response | 8% | 14% | 37% | 52% |

| Response at 2h | 19% | 18% | 50% | 71% |

| Pain Free at 2h | 4% | 0% | 27% | 38% |

| Sustained Pain Free | 4% | 0% | 23% | 33% |

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of this compound for the 5-HT1F receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the cloned human 5-HT1F receptor or from rat brain cortical tissue.

-

Incubation: Membranes are incubated with the radioligand [3H]this compound at various concentrations. For competition assays, a fixed concentration of [3H]this compound is incubated with varying concentrations of unlabeled this compound or other competing ligands.

-

Equilibrium: The incubation is carried out to equilibrium, which is approximately 1 hour in the absence of MgCl2 and 2 hours in its presence.[3]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed to determine the Kd (dissociation constant) and Bmax (receptor density). Competition binding data are analyzed to determine the IC50 (half-maximal inhibitory concentration), which is then converted to the Ki (inhibition constant).

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a 5-HT1F receptor agonist by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the cloned human 5-HT1F receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS and GDP.

-

Reaction: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The data are used to generate concentration-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound.

In Vitro Vasoconstriction Assay

Objective: To evaluate the direct effect of this compound on the tone of human cerebral arteries.

Methodology:

-

Tissue Preparation: Human cerebral arteries are obtained and cut into ring segments.

-

Mounting: The arterial rings are mounted in organ baths for isometric tension recording.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Drug Application: Cumulative concentrations of this compound (up to 10-5 M) are added to the organ bath.[1][2]

-

Measurement: Changes in arterial tension are recorded.

-

Data Analysis: The contractile response to this compound is compared to a reference vasoconstrictor (e.g., potassium chloride).

In Vivo Inhibition of Trigeminal Nucleus Caudalis (TNC) Activation

Objective: To determine the effect of this compound on neuronal activity in the TNC in an animal model of migraine.

Methodology:

-

Animal Model: Anesthetized rats are used.

-

Surgical Preparation: The dura mater is exposed, and a stimulating electrode is placed. A recording electrode is positioned in the TNC.

-

Stimulation: The dura mater is electrically stimulated to evoke neuronal firing in the TNC.

-

Drug Administration: this compound is administered intravenously (e.g., at 3 mg/kg).[1]

-

Recording: The firing rate of second-order neurons in the TNC is recorded before and after drug administration.

-

Data Analysis: The change in neuronal firing rate following this compound administration is quantified to assess its inhibitory effect.

Visualizations

Caption: 5-HT1F Receptor Signaling Pathway of this compound.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for In Vivo TNC Activation Study.

Conclusion

This compound is a selective 5-HT1F receptor agonist with a distinct pharmacodynamic profile that differentiates it from traditional migraine therapies. Its primary mechanism of action, the inhibition of neuronal activity in the trigeminal nucleus caudalis, is achieved without the vasoconstrictive effects associated with triptans. This makes it a promising therapeutic candidate, particularly for patients with cardiovascular contraindications to triptans. Although the development of this compound was halted due to off-target toxicity in preclinical animal models, the extensive research into its pharmacodynamics has paved the way for the development of newer, more selective 5-HT1F receptor agonists. The data and methodologies presented in this guide provide a comprehensive foundation for understanding this important class of compounds and for future research in the field of migraine therapeutics.

References

In Vivo Efficacy of LY334370 in Animal Models of Migraine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of LY334370, a selective 5-HT1F receptor agonist, in animal models relevant to migraine. The document details the experimental methodologies employed, presents quantitative data in a structured format, and illustrates key biological pathways and workflows.

Core Efficacy of this compound: Inhibition of Trigeminal System Activation

This compound has demonstrated significant efficacy in animal models of migraine, primarily through its inhibitory action on the trigeminal nervous system. A key mechanism of action is the suppression of neuronal firing in the trigeminal nucleus caudalis (TNC), a critical region for processing migraine pain. This central activity is a distinguishing feature of this compound and other selective 5-HT1F receptor agonists, known as "ditans," which lack the vasoconstrictive effects associated with triptans that act on 5-HT1B/1D receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound and other relevant 5-HT1F receptor agonists.

Table 1: Effect of this compound on Neuronal Activation in the Trigeminal Nucleus Caudalis (TNC)

| Animal Model | Method of TNC Activation | Drug and Dose | Endpoint | Result |

| Anesthetized Rat | Electrical Stimulation of the Dura Mater | This compound (i.v.) | Inhibition of second-order neuron firing | Significant inhibition of dural-evoked neuronal activation. |

| Urethane-anesthetized Rat | Intracisternal Capsaicin | LY344864 (selective 5-HT1F agonist) | c-fos-like immunoreactive cells in TNC | Dose-dependent decrease in c-fos positive cells (ID50 = 0.6 mg/kg).[1] |

| Urethane-anesthetized Rat | Intracisternal Capsaicin | Sumatriptan (5-HT1B/1D agonist) | c-fos-like immunoreactive cells in TNC | Dose-dependent decrease in c-fos positive cells (ID50 = 0.04 mg/kg).[1] |

Table 2: Effect of this compound on Dural Plasma Protein Extravasation

| Animal Model | Method of Extravasation Induction | Drug and Dose | Endpoint | Result |

| Anesthetized Rat | Electrical Stimulation of the Trigeminal Ganglion | This compound | Inhibition of plasma protein extravasation | This compound is thought to reduce or block plasma extravasation.[2] |

| Guinea Pig | Electrical Stimulation of the Trigeminal Ganglion | Sumatriptan | Inhibition of Evans Blue extravasation | Dose-dependent prevention of neurogenic dural extravasation.[3] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Electrical Stimulation of the Dura Mater and c-fos Immunohistochemistry in Rats

This model assesses the ability of a compound to inhibit neuronal activation in the TNC following a migraine-relevant stimulus.

1.1. Animal Preparation:

-

Male Sprague-Dawley rats (250-350g) are anesthetized with an appropriate anesthetic (e.g., urethane).

-

The animal is placed in a stereotaxic frame.

-

A craniotomy is performed to expose the dura mater over the superior sagittal sinus.

1.2. Electrical Stimulation:

-

A stimulating electrode is placed on the dural surface.

-

Electrical stimulation is applied with specific parameters (e.g., 0.5 ms pulses, 5 Hz, for 5 minutes).

1.3. Drug Administration:

-

This compound or vehicle is administered intravenously (i.v.) at various doses prior to or following dural stimulation.

1.4. Tissue Processing and c-fos Staining:

-

Two hours after stimulation, the rat is deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

The brainstem is removed and post-fixed.

-

Coronal sections of the medulla containing the TNC are cut on a cryostat or vibratome.

-

Sections are processed for c-fos immunohistochemistry using a primary antibody against c-fos and a suitable secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase with DAB substrate or a fluorescent tag).[4]

1.5. Quantification:

-

The number of c-fos-positive nuclei in specific laminae of the TNC is counted under a microscope.

-

Data are typically expressed as the mean number of c-fos-positive cells per section.

Dural Plasma Protein Extravasation Assay Using Evans Blue in Rats

This assay measures neurogenic inflammation in the dura mater, a key feature of migraine pathophysiology.

2.1. Animal Preparation:

-

Male Sprague-Dawley rats (250-350g) are anesthetized.

-

The femoral vein is cannulated for drug and dye administration.

2.2. Drug and Dye Administration:

-

This compound or vehicle is administered intravenously.

-

After a predetermined time, Evans blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously.[4]

2.3. Induction of Extravasation:

-

Neurogenic extravasation is induced by electrical stimulation of the trigeminal ganglion or by intravenous administration of capsaicin.

2.4. Tissue Collection and Dye Extraction:

-

After a circulation period (e.g., 30 minutes), the animal is perfused with saline to remove intravascular dye.

-

The dura mater is carefully dissected.

-

The Evans blue dye is extracted from the dura mater by incubation in a solvent such as formamide or trichloroacetic acid.[5]

2.5. Quantification:

-

The concentration of the extracted Evans blue dye is determined by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[6]

-

Results are typically expressed as ng of Evans blue per mg of dural tissue.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Trigeminal Neurons

References

- 1. Both 5-HT1B and 5-HT1F receptors modulate c-fos expression within rat trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescence-based method for assessing dural protein extravasation induced by trigeminal ganglion stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trigeminal activation patterns evoked by chemical stimulation of the dura mater in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Autoradiography using [³H]LY334370 in Rat Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro autoradiography to visualize and quantify metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3) in rat brain tissue using the radiolabeled ligand [³H]LY334370. This document outlines the necessary materials, step-by-step experimental procedures, and data analysis techniques.

Introduction